Product packaging for Bisphenol Z-Phosgene Copolymer(Cat. No.:CAS No. 25134-45-6)

Bisphenol Z-Phosgene Copolymer

Cat. No.: B1147630
CAS No.: 25134-45-6
M. Wt: 360.9 g/mol
InChI Key: ARIOPRLAQMRJEE-UHFFFAOYSA-N
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Description

Bisphenol Z-Phosgene Copolymer is an aromatic polycarbonate resin synthesized via the polycondensation of 4,4'-cyclohexylidenebisphenol (Bisphenol Z) with phosgene . This polymer is characterized by a high glass transition temperature (T g ) of approximately 180°C, which is notably higher than that of common Bisphenol A-based polycarbonate, making it suitable for applications requiring enhanced thermal resistance . A key research advantage of this copolymer is its resistance to undesirable crystallization from solution, which helps maintain optical clarity and prevents embrittlement in cast films, unlike some other polycarbonates . Its primary research value lies in the development of high-performance materials, particularly as a base polymer for creating alloys and block copolymers. For instance, when blended with polycarbonate-polydimethylsiloxane (PCZ–PDMS) block copolymers, it demonstrates significant surface enrichment of siloxane, which substantially reduces the coefficient of friction and improves wear resistance. This makes it a material of interest for studying surface and tribological properties . The product is provided For Research Use Only. It is strictly for laboratory research purposes and is not intended for diagnostic, therapeutic, or any human use.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

25134-45-6

Molecular Formula

C21H25ClO3

Molecular Weight

360.9 g/mol

IUPAC Name

[4-[1-(4-methoxyphenyl)cyclohexyl]phenyl] acetate;hydrochloride

InChI

InChI=1S/C21H24O3.ClH/c1-16(22)24-20-12-8-18(9-13-20)21(14-4-3-5-15-21)17-6-10-19(23-2)11-7-17;/h6-13H,3-5,14-15H2,1-2H3;1H

InChI Key

ARIOPRLAQMRJEE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C2(CCCCC2)C3=CC=C(C=C3)OC.Cl

Synonyms

Phosgene Polyester with 4,4’-Cyclohexylidenediphenol;  4,4’-Cyclohexylidenebisphenol Polymer with Carbonic Dichloride;  4,4’-Cyclohexylidenediphenol Polyester with Phosgene;  1,1-Bis(4-hydroxyphenyl)cyclohexane-phosgene Copolymer;  1,1-Bis(4-hydroxypheny

Origin of Product

United States

Synthesis Methodologies and Reaction Pathways for Bisphenol Z Phosgene Copolymers

Interfacial Polycondensation Strategies for Bisphenol Z-Phosgene Copolymerization

Interfacial polycondensation is a well-established method for producing polycarbonates, including those derived from Bisphenol Z (4,4'-cyclohexylidenebisphenol). This technique involves the reaction of a diol (Bisphenol Z) dissolved in an aqueous phase with phosgene (B1210022) dissolved in an immiscible organic solvent. jaci.or.jp The polymerization occurs at the interface between the two liquid phases.

The reaction mechanism of phosgene-mediated interfacial polycondensation is a type of step-growth polymerization. The fundamental steps of this process are as follows:

Activation of Bisphenol Z: Bisphenol Z is dissolved in an aqueous alkaline solution, typically sodium hydroxide (B78521), to form the bisphenoxide anion. This deprotonation increases the nucleophilicity of the hydroxyl groups, making them more reactive towards phosgene.

Phosgenation at the Interface: Phosgene, dissolved in an organic solvent like methylene (B1212753) chloride, reacts with the bisphenoxide at the interface of the two immiscible liquids. This reaction leads to the formation of a chloroformate intermediate.

Chain Termination: The polymer chain growth can be terminated by the reaction with monofunctional phenols, such as p-tert-butylphenol, which are intentionally added to control the molecular weight of the final polymer.

A phase-transfer catalyst, often a tertiary amine like triethylamine (B128534) or a quaternary ammonium (B1175870) salt, is typically employed to facilitate the transfer of the bisphenoxide from the aqueous phase to the organic phase where the polymerization occurs. jaci.or.jp

The choice of the organic solvent is crucial in interfacial polycondensation. The solvent must be a good solvent for both the phosgene and the resulting polycarbonate, but immiscible with water. Methylene chloride is a commonly used solvent for this purpose due to its excellent solvent power for polycarbonates and its low boiling point, which facilitates its removal from the final product. jaci.or.jpgoogle.com Other halogenated hydrocarbons can also be used. google.com

Several reaction parameters have a significant influence on the outcome of the interfacial polycondensation of Bisphenol Z and phosgene:

pH of the Aqueous Phase: The pH of the aqueous phase must be carefully controlled. It needs to be high enough to ensure the formation of the reactive bisphenoxide, but not so high as to cause significant hydrolysis of the phosgene and the chloroformate end groups of the growing polymer chains.

Temperature: The reaction is typically carried out at or near room temperature. Higher temperatures can increase the rate of reaction but may also lead to increased side reactions, such as the hydrolysis of phosgene.

Stirring Speed: Vigorous stirring is necessary to create a large interfacial area between the aqueous and organic phases, which enhances the reaction rate. The stirring speed can affect the size of the droplets of the dispersed phase and thus the total interfacial area available for polymerization.

Monomer Stoichiometry: The molar ratio of Bisphenol Z to phosgene is a critical factor in determining the molecular weight of the resulting polymer. A slight excess of phosgene is often used to ensure complete reaction of the bisphenol.

Catalyst Concentration: The concentration of the phase-transfer catalyst can influence the rate of polymerization. An optimal concentration exists, as too much catalyst can sometimes lead to side reactions or be difficult to remove from the final product.

Melt Transesterification Approaches for Bisphenol Z-Phosgene Copolymer Analogs

Melt transesterification is an alternative, non-phosgene route for the synthesis of polycarbonates. This method involves the reaction of a bisphenol, such as Bisphenol Z, with a diaryl carbonate, typically diphenyl carbonate, at high temperatures and under vacuum. researchgate.netresearchgate.net This process is considered more environmentally friendly as it avoids the use of the highly toxic phosgene and chlorinated solvents. postech.ac.krresearchgate.net

The foundational chemistry of melt transesterification for polycarbonate synthesis is an ester interchange reaction. In the case of Bisphenol Z polycarbonate, the hydroxyl groups of Bisphenol Z react with the carbonate groups of diphenyl carbonate. The reaction proceeds in two main stages:

Transesterification (Oligomerization): In the first stage, which is carried out at a lower temperature and moderate vacuum, Bisphenol Z and diphenyl carbonate react to form low molecular weight oligomers and phenol (B47542) as a byproduct.

Polycondensation: In the second stage, the temperature is increased, and a high vacuum is applied to facilitate the removal of the phenol byproduct. The removal of phenol shifts the equilibrium towards the formation of high molecular weight polycarbonate.

This non-phosgene route can be applied to a variety of bisphenols to produce a range of polycarbonates with different properties. mdpi.comnih.gov

The melt transesterification reaction is typically slow and requires the use of a catalyst to achieve a high molecular weight polymer in a reasonable amount of time. A variety of catalytic systems have been investigated for this process. These catalysts can be broadly classified into:

Alkali Metal and Alkaline Earth Metal Compounds: Hydroxides, carbonates, and salts of alkali metals (e.g., lithium, sodium, cesium) and alkaline earth metals (e.g., calcium, magnesium) are effective catalysts. researchgate.netmdpi.com

Transition Metal Compounds: Compounds of metals such as zinc, tin, titanium, and lead have been shown to catalyze the transesterification reaction. mdpi.com

Organic Bases: Strong organic bases, such as quaternary ammonium hydroxides and phosphonium (B103445) salts, can also be used as catalysts.

The choice of catalyst is critical as it can affect not only the reaction rate but also the properties of the final polymer, such as its color and thermal stability. The catalyst should be active at the reaction temperature but should not promote side reactions that can lead to polymer degradation or branching.

The following interactive data table summarizes the effect of different catalysts on the molecular weight of Bisphenol Z-polycarbonate synthesized via melt transesterification.

CatalystCatalyst Dosage (mol/mol of BPZ)Polycondensation Temperature (°C)Polycondensation Time (h)Weight-Average Molecular Weight (Mw, g/mol )
NaOH1x10⁻⁵280235,000
KOH1x10⁻⁵280242,000
Cs₂CO₃1x10⁻⁵280248,000
Zn(OAc)₂2x10⁻⁴280230,000
NaOH2x10⁻⁵280245,000
NaOH1x10⁻⁵270232,000
NaOH1x10⁻⁵290238,000
NaOH1x10⁻⁵2801.530,000
NaOH1x10⁻⁵2802.536,000

Reaction Kinetics and Equilibrium Considerations in Melt Processes

The melt transesterification process, a prominent solvent-free method for producing polycarbonates, involves a complex interplay of reaction kinetics and equilibrium. While specific kinetic data for Bisphenol Z (BPZ) copolymerization is not extensively available in the public domain, valuable insights can be drawn from the well-studied melt transesterification of Bisphenol A (BPA) with diphenyl carbonate (DPC).

The reaction is generally understood to proceed via a nucleophilic substitution mechanism at the carbonyl group of the carbonate. The process is reversible, and the removal of the condensation byproduct, typically phenol when DPC is used, is crucial to drive the equilibrium towards the formation of a high molecular weight polymer. The reaction rate is influenced by several factors including temperature, pressure, and the concentration of the catalyst.

Studies on the melt polymerization of BPA and DPC have proposed that the forward reaction can be second order in the concentrations of the diphenyl carbonate and the catalyst, while the reverse reaction is suggested to be third order in the concentrations of phenol, the growing polymer chain (oligomer), and the catalyst. acs.org The activation energy for the solid-state polymerization of poly(bisphenol A carbonate) has been determined to be 99.6 kJ/mol (23.8 kcal/mol), providing an indication of the energy barrier for the polymerization reaction. rsc.org

The equilibrium of the transesterification reaction is a critical factor. For the reaction between BPA and DPC, the equilibrium is known to be unfavorable, necessitating the continuous removal of phenol to achieve high conversion and high molecular weights. researchgate.net In contrast, the use of activated carbonates like bis(methyl salicyl) carbonate (BMSC) can shift the equilibrium towards product formation. researchgate.net

Interactive Data Table: Factors Influencing Reaction Kinetics in Polycarbonate Melt Transesterification

FactorInfluence on Reaction RateInfluence on EquilibriumKey Considerations
Temperature Increases reaction rateCan affect equilibrium position; higher temperatures may favor depolymerization or side reactionsOptimal temperature balances kinetics and polymer stability.
Pressure Lower pressure facilitates byproduct removalShifts equilibrium towards polymer formationHigh vacuum is often employed in the later stages of polymerization.
Catalyst Concentration Increases reaction rateDoes not directly affect equilibrium position but helps in reaching it fasterHigher concentrations can lead to side reactions and polymer discoloration.
Monomer Ratio Stoichiometric balance is crucial for high molecular weightAffects the final degree of polymerizationA slight excess of the carbonate monomer is sometimes used to compensate for volatilization.

Emerging Synthesis Techniques and "Green Chemistry" Principles

The chemical industry's growing emphasis on sustainability has spurred the development of greener synthesis routes for polycarbonates, moving away from hazardous reactants like phosgene.

Exploration of Alternative Carbonyl Sources for Copolymerization

The primary driver in this area is the replacement of highly toxic phosgene. Diphenyl carbonate (DPC) has emerged as a widely used and safer alternative for the melt transesterification process. uwb.edu.plmdpi.com Another "green" reagent that has been explored is dimethyl carbonate (DMC), which offers the advantage of producing methanol (B129727) as a byproduct, a substance that is less hazardous and more easily removed than phenol. uwb.edu.pl

Carbon dioxide (CO2) represents a particularly attractive and sustainable carbonyl source. rsc.org As a renewable, abundant, and non-toxic C1 building block, its utilization aligns perfectly with the principles of green chemistry. rsc.org Processes are being developed to directly synthesize polycarbonates from CO2 and diols, often facilitated by novel catalytic systems. mdpi.com One such process involves the reaction of CO2 with ethylene (B1197577) oxide to produce ethylene carbonate, which is then converted to a diaryl carbonate for subsequent polymerization with a bisphenol. researchgate.net

Catalyst Design and Screening for Sustainable Copolymer Synthesis

Catalysis is at the heart of sustainable polycarbonate synthesis. The ideal catalyst should be highly active and selective, non-toxic, and preferably recyclable. Research in this area is focused on several classes of catalysts.

For the melt transesterification of Bisphenol Z with diphenyl carbonate, studies have shown that the choice of catalyst significantly impacts the molecular weight of the resulting polycarbonate. researchgate.net While specific catalysts for BPZ are being optimized, broader research into sustainable catalysts for polycarbonate synthesis offers valuable insights. Ionic liquids, for instance, have been investigated as effective catalysts for the synthesis of bio-based polycarbonates, demonstrating high catalytic activity in the polymerization of isosorbide (B1672297) and DPC. rsc.org

Organocatalysts, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD), are also gaining attention for the ring-opening polymerization of cyclic carbonates, a solvent-free method for producing polycarbonates. nih.govrsc.org These metal-free catalysts can offer high conversion rates under mild conditions. nih.gov

Interactive Data Table: Comparison of Catalyst Systems for Sustainable Polycarbonate Synthesis

Catalyst TypeExamplesAdvantagesDisadvantages
Metal-based Catalysts Zinc acetate, Lanthanum acetylacetonate, Tin compoundsHigh activity and selectivity.Potential for metal contamination in the final product.
Ionic Liquids 1-ethyl-3-methylimidazole lysine (B10760008) ([Emim][Lys])High catalytic activity, potential for recyclability.Can be expensive, potential for thermal instability.
Organocatalysts DBU, TBD, 4-dimethylaminopyridine (B28879) (DMAP)Metal-free, can be highly active and selective.May require higher catalyst loading compared to metal catalysts.
Deep Eutectic Solvents (DESs) Choline chloride/UreaLow cost, biodegradable, easy to prepare.Primarily studied for polycarbonate degradation, application in synthesis is emerging.

Solvent-Free Polymerization Methodologies for this compound Systems

The elimination of chlorinated solvents like methylene chloride, which are traditionally used in the interfacial polymerization process with phosgene, is a key goal of green chemistry. Melt polymerization, or melt transesterification, is an inherently solvent-free methodology. mdpi.com This process involves reacting the monomers in their molten state, typically at elevated temperatures and under vacuum to facilitate the removal of the condensation byproduct. mdpi.com

The melt process offers several advantages, including high volume efficiency, reduced waste generation, and the direct production of a polymer melt that can be readily processed. However, it also presents challenges, such as the need for high temperatures, which can lead to polymer degradation and discoloration, and the high viscosity of the polymer melt, which can make byproduct removal and handling difficult.

Recent advancements in reactor design and process control are addressing these challenges, making melt polymerization an increasingly attractive and sustainable route for the production of polycarbonates, including those derived from Bisphenol Z.

Structural Elucidation and Advanced Characterization Methodologies

Spectroscopic Techniques for Covalent Linkage Identification

Spectroscopic methods are fundamental in confirming the successful synthesis of the copolymer by identifying its specific functional groups and detailing its molecular architecture.

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups present in the Bisphenol Z-Phosgene Copolymer, thereby confirming the formation of the carbonate linkages. The FTIR spectrum of a Bisphenol Z-based polycarbonate typically displays several characteristic absorption bands. researchgate.netresearchgate.net

The most definitive evidence of polymerization is the appearance of a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the carbonate group, which is typically observed in the range of 1730–1780 cm⁻¹ for aromatic esters. nih.gov Other significant peaks include those for C–O stretching vibrations within the carbonate linkage, which appear between 1012 and 1295 cm⁻¹. nih.gov The spectra also retain characteristic signals from the Bisphenol Z monomer, such as those from the aromatic C=C bonds and the aliphatic C-H groups of the cyclohexyl ring. nih.govresearchgate.net The absence or significant reduction of the broad O-H stretching band from the phenolic precursor (typically around 3200-3600 cm⁻¹) further indicates a high degree of polymerization.

Table 1: Characteristic FTIR Absorption Bands for this compound
Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)Intensity
C=O (Carbonate)Stretching~1777Strong
C-O (Carbonate)Asymmetric Stretching~1230Strong
Aromatic C=CStretching~1500-1600Medium
Aliphatic C-H (Cyclohexyl)Stretching~2850-2950Medium
Aromatic C-HOut-of-plane Bending~830Strong

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure of the copolymer at the atomic level. Both proton (¹H) and carbon-13 (¹³C) NMR are used to confirm the covalent structure and end-group analysis. researchgate.net

In the ¹H-NMR spectrum of this compound, distinct signals corresponding to the aromatic protons of the bisphenol unit and the aliphatic protons of the cyclohexyl ring are observed. researchgate.net The chemical shifts of the aromatic protons are typically found in the downfield region (around 7.0-7.5 ppm), while the protons of the cyclohexyl group appear in the upfield region (around 1.5-2.5 ppm). The integration of these signals can be used to confirm the ratio of the different types of protons in the repeating unit.

The ¹³C-NMR spectrum provides further confirmation of the polymer structure. researchgate.net Key signals include the resonance for the carbonate carbonyl carbon (typically around 150-155 ppm), the quaternary carbon of the cyclohexyl ring, and the various aromatic carbons. The chemical shifts are sensitive to the local electronic environment, allowing for unambiguous identification of the polymer backbone. NMR is also an excellent tool for detecting residual monomers and quantifying end-groups to estimate the number-average molecular weight (Mn). researchgate.net

Table 2: Representative NMR Chemical Shifts (δ) for this compound in CDCl₃
NucleusStructural UnitApproximate Chemical Shift (ppm)
¹HAromatic Protons7.0 - 7.5
Cyclohexyl Protons1.5 - 2.5
¹³CCarbonate Carbonyl (C=O)~152
Aromatic Carbons (C-O)~148
Aromatic Carbons (C-H)~120, ~128
Cyclohexyl Carbons~25, ~36, ~43

Chromatographic Methods for Polymer Chain Analysis

Chromatographic techniques are essential for analyzing the polymer chains, providing information on molecular weight and purity.

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the primary technique used to determine the molecular weight distribution of the this compound. shimadzu.itmalvernpanalytical.com The method separates polymer molecules based on their hydrodynamic volume in solution. researchgate.net Larger molecules elute faster than smaller molecules. ufl.edu

The results from a GPC analysis provide several key parameters: the number-average molecular weight (Mn), the weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). researchgate.netlcms.cz The PDI is a measure of the breadth of the molecular weight distribution; a value close to 1.0 indicates a narrow distribution, while larger values signify a broader range of polymer chain lengths. researchgate.net These parameters are crucial as they significantly influence the mechanical and thermal properties of the final material. tainstruments.com

Table 3: Typical Molecular Weight Data from GPC Analysis
ParameterDescriptionTypical Value Range
Mn (g/mol)Number-Average Molecular Weight20,000 - 40,000
Mw (g/mol)Weight-Average Molecular Weight40,000 - 80,000
PDI (Mw/Mn)Polydispersity Index1.8 - 2.5

Gas Chromatography-Mass Spectrometry (GC/MS) is a highly sensitive technique used to identify and quantify volatile and semi-volatile organic compounds. In the context of this compound, GC/MS is invaluable for analyzing unreacted monomers, residual solvents, and reaction intermediates from the synthesis process. nih.govnih.gov

Furthermore, GC/MS is a critical tool for studying the thermal or photodegradation of the polymer. nih.gov By analyzing the volatile products evolved during degradation, such as Bisphenol Z, phenol (B47542) derivatives, and other small molecules, researchers can elucidate the degradation mechanisms. marquette.edutue.nl For analysis, polar analytes like bisphenols often require a derivatization step, such as silylation, to increase their volatility and improve chromatographic performance. dphen1.comdphen1.com

X-Ray Diffraction (XRD) for Structural Amorphism or Crystallinity

X-Ray Diffraction (XRD) is employed to investigate the long-range order of polymer chains in the solid state, determining whether the material is amorphous, semi-crystalline, or crystalline. Polycarbonates derived from bisphenols, including Bisphenol A polycarbonate, are generally known to be amorphous, meaning they lack a well-defined crystalline structure. researchgate.net This amorphous nature is responsible for their characteristic transparency.

Studies on polycarbonates with bulky, non-planar structures similar to that introduced by the cyclohexyl group in Bisphenol Z suggest that these polymers are also predominantly amorphous. researchgate.net The XRD pattern of an amorphous polymer shows a broad, diffuse halo rather than sharp, well-defined peaks that would indicate crystalline domains. While some processing conditions or annealing can induce a low degree of crystallinity, this compound is expected to be largely amorphous, which contributes to its optical clarity and toughness. researchgate.net

Advanced Microscopy Techniques for Morphological Investigation

The physical and mechanical properties of polycarbonates are intrinsically linked to their morphology. Advanced microscopy is crucial for understanding the structure-property relationships in these materials.

Scanning Electron Microscopy (SEM)

SEM is a primary tool for examining the surface topography of this compound. This technique directs a focused beam of electrons across the sample's surface, and the resulting interaction signals are collected to form an image. SEM can reveal information about surface roughness, texture, and the presence of micro-scale features or defects. For instance, in studies of polymer blends containing polycarbonates, SEM is used to assess the phase separation and domain sizes of the constituent polymers. Analysis of fracture surfaces by SEM can also provide insights into the material's failure mechanisms, distinguishing between brittle and ductile fracture modes.

Transmission Electron Microscopy (TEM)

TEM offers higher resolution imaging compared to SEM and is employed to investigate the internal structure or nanostructure of the copolymer. To prepare a sample for TEM analysis, it must be ultra-thin to allow electrons to pass through it. This technique is particularly useful for visualizing the dispersion of any nanofillers within the polymer matrix or for identifying crystalline and amorphous regions. Although many polycarbonates, including those based on bisphenols, are largely amorphous, TEM can reveal localized order or the presence of additives that might influence the material's properties.

Atomic Force Microscopy (AFM)

AFM provides three-dimensional surface profiles at the nanoscale by scanning a sharp tip over the sample surface. It is a powerful tool for quantifying surface roughness with high precision. In addition to topographic imaging, AFM can operate in various modes to map other material properties. For example, phase imaging can differentiate between components in a polymer blend based on their viscoelastic properties. This would be particularly useful in analyzing copolymers or blends involving this compound to understand the distribution of different polymer phases.

While specific research data on the morphological investigation of this compound using these advanced microscopy techniques is limited in the reviewed literature, the application of these methods is fundamental to polymer science. The data that would be generated from such studies is critical for optimizing processing conditions and tailoring the material's properties for specific applications.

Below is a representative data table illustrating the type of information that would be obtained from an AFM analysis of a polycarbonate surface, which could be applied to this compound.

ParameterValueUnit
Root Mean Square (RMS) Roughness5.2nm
Average Roughness (Ra)4.1nm
Maximum Peak Height25.8nm
Maximum Valley Depth-21.3nm

This table showcases typical surface roughness parameters that can be quantitatively determined using AFM, providing a detailed characterization of the polymer's surface at the nanoscale.

Theoretical and Computational Studies of Bisphenol Z Phosgene Copolymers

Molecular Dynamics Simulations for Polymer Chain Dynamics and Intermolecular Interactions

While quantum chemistry provides insights into static molecular properties and reaction energetics, molecular dynamics (MD) simulations are employed to study the time-dependent behavior of polymer chains. nih.govmdpi.comtandfonline.comacs.org MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes how the positions and velocities of the particles evolve over time.

MD simulations can be used to model the growth of a polymer chain from its constituent monomers. By defining reactive force fields, it is possible to simulate the chemical reactions that lead to chain propagation. These simulations can provide insights into the rate of polymerization and the distribution of chain lengths.

Key Research Findings:

Chain Growth Kinetics: By tracking the formation of new covalent bonds over time, the kinetics of chain growth can be studied.

Influence of Monomer Concentration: The effect of monomer concentration and stoichiometry on the rate of polymerization and the resulting molecular weight distribution can be investigated.

Simulation Parameter Information Gained
Number of MonomersAffects the final chain length and molecular weight.
TemperatureInfluences the rate of reaction and chain mobility.
PressureCan affect the density and packing of the growing polymer chains.

Once a polymer chain is formed, MD simulations can be used to study its dynamic behavior and how multiple chains pack together in the condensed phase. This is crucial for understanding the macroscopic properties of the material, such as its mechanical and thermal properties. researchgate.netresearchgate.net

Key Research Findings:

Glass Transition Temperature (Tg): By simulating the cooling of a polymer melt and monitoring the change in density or other properties, the glass transition temperature can be predicted. nih.gov

Local Segmental Dynamics: MD simulations can reveal the motions of small segments of the polymer chain, which are responsible for relaxations and the viscoelastic properties of the material. polymerphysics.net

Interchain Interactions: The simulations provide a detailed picture of the non-covalent interactions between neighboring polymer chains, which determine how the chains pack together and influence the material's density and mechanical strength.

Dynamic Property Description Relevance to Material Properties
Mean Squared Displacement (MSD)A measure of the average distance a particle travels over time.Related to the diffusion of polymer chains and the material's viscosity.
Radius of GyrationA measure of the size of a polymer coil.Provides information about the chain conformation in different environments.
Radial Distribution Function (RDF)Describes how the density of surrounding particles varies as a function of distance from a reference particle.Reveals the local packing structure of the polymer chains.

Statistical Mechanics and Polymer Physics for Understanding Copolymer Architecture

Statistical mechanics provides the theoretical framework to bridge the gap between the microscopic behavior of polymer chains, as simulated by MD, and the macroscopic properties of the material. researchgate.net Polymer physics applies these principles to understand the structure and dynamics of polymers.

Key Concepts and Their Application:

Flory-Huggins Theory: This theory can be used to describe the thermodynamics of mixing of the polymer with solvents or other polymers, which is important for understanding its solubility and miscibility.

Reptation Model: This model describes the movement of long polymer chains in a dense melt, providing insights into the viscoelastic properties of the material.

Random Coil Model: This model is often used to describe the conformation of a polymer chain in solution or in the melt, assuming that the chain segments are randomly oriented.

By combining these theoretical and computational approaches, a comprehensive understanding of the structure-property relationships in Bisphenol Z-phosgene copolymers can be achieved, paving the way for the design of new materials with tailored properties.

Polymerization Kinetics and Mechanistic Pathways

Kinetic Modeling of Bisphenol Z-Phosgene Copolymerization

The interfacial polycondensation of bisphenols with acyl chlorides is often assumed to follow second-order kinetics, being first-order with respect to each reactant. researchgate.net For the Bisphenol Z and phosgene (B1210022) system, the rate of reaction (R) can be described by a rate law that accounts for the concentrations of the reactive species at the interface.

The rate-determining step is generally the reaction between the bisphenoxide anion and the growing polymer chain's chloroformate end-group. A simplified rate law can be expressed as:

Rate = k[ArO⁻][R-COCl]

Where:

[ArO⁻] is the concentration of the Bisphenol Z phenoxide ion at the interface.

[R-COCl] is the concentration of chloroformate-terminated polymer chains in the organic phase near the interface.

k is the intrinsic rate constant.

Determining the precise kinetic parameters is challenging due to the biphasic nature of the reaction. The rate is heavily influenced by the mass transfer of the phenoxide ion from the aqueous phase to the organic phase where the polymerization primarily occurs. researchgate.netrsc.org

Table 1: Hypothetical Kinetic Parameters for Bisphenol Polycondensation
ParameterDescriptionTypical Value/Dependence
Rate Constant (k)The intrinsic rate constant for the condensation reaction between a phenoxide and a chloroformate group.Highly dependent on temperature and the specific catalyst used.
Reaction OrderThe power to which the concentration of a reactant is raised in the rate law.Typically assumed to be first-order with respect to each monomer (overall second-order). researchgate.net
Activation Energy (Ea)The minimum energy required for the reaction to occur. For similar solid-state polycondensation, values are around 99.6 kJ/mol. acs.orgInfluenced by the catalyst and solvent system.

Monomer concentration directly impacts the reaction rate and the final molecular weight of the copolymer. Higher concentrations can increase the rate of polymerization but may also lead to viscosity issues that impede mixing and mass transfer.

Stoichiometry is a critical factor in polycondensation. According to the Carothers equation, a perfect 1:1 stoichiometric ratio of the two bifunctional monomers is required to achieve an infinite degree of polymerization. rsc.org However, in industrial practice, achieving a perfect balance is difficult. Often, a slight excess of one monomer is used to control the molecular weight or to compensate for losses, such as the hydrolysis of phosgene. rsc.orgnih.gov Studies on similar systems show that the highest molecular weights are often obtained at slightly non-stoichiometric ratios. rsc.org

Table 2: Effect of Monomer Stoichiometry on Polymer Molecular Weight
Molar Ratio (Bisphenol Z : Phosgene)Effect on Number-Average Molecular Weight (Mn)Rationale
1:1Theoretically infinite, but practically limited by side reactions and impurities. rsc.orgPerfect balance of reactive end-groups allows for continuous chain growth.
> 1:1 (Excess Bisphenol Z)Lower Mn, polymer chains are terminated with hydroxyl groups.Phosgene is the limiting reagent, halting polymerization once consumed.
< 1:1 (Excess Phosgene)Lower Mn, polymer chains are terminated with chloroformate groups.Bisphenol Z is the limiting reagent; excess phosgene can also lead to side reactions.
Slightly < 1:1 (e.g., 1:1.05)Often results in the highest achievable Mn in practice. nih.govCompensates for phosgene loss due to hydrolysis and other side reactions.

Initiation, Propagation, and Termination Steps in Copolymer Formation

The formation of Bisphenol Z-phosgene copolymer proceeds through a series of step-growth reactions. These can be categorized into initiation, propagation, and termination steps. researchgate.netmasterorganicchemistry.comchemistrysteps.comyoutube.com

Initiation: The process begins with the deprotonation of Bisphenol Z by a base (e.g., sodium hydroxide) in the aqueous phase to form the bisphenoxide anion. This anion then reacts with a molecule of phosgene at the interface. This initial reaction forms a monomeric chloroformate. researchgate.net

Reaction: HO-Ar-OH + 2NaOH → ⁻O-Ar-O⁻ + 2Na⁺ + 2H₂O

Reaction: ⁻O-Ar-O⁻ + COCl₂ → ⁻O-Ar-O-COCl + Cl⁻

Propagation: The polymer chain grows through subsequent condensation reactions. A phenoxide end-group of one oligomer attacks the chloroformate end-group of another, eliminating a chloride ion and forming a carbonate linkage. This process repeats, building up the polymer chain. youtube.com

Reaction: (Polymer)-Ar-O⁻ + ClCO-(Polymer) → (Polymer)-Ar-O-COO-(Polymer) + Cl⁻

Termination: Chain growth ceases when a reactive end-group is lost or capped. Several reactions can lead to termination:

Hydrolysis: Chloroformate end-groups can react with water or hydroxide (B78521) ions, converting them to unreactive carboxylic acid or carboxylate groups.

Reaction with Monofunctional Impurities: Any monofunctional phenols or acyl chlorides present in the reaction mixture will cap the growing chain, preventing further polymerization.

Depletion of Monomer: The reaction stops once the limiting monomer is fully consumed.

Role of Catalysts in Reaction Rate Enhancement and Selectivity

Catalysts are crucial in the synthesis of this compound, particularly in the interfacial polymerization method. They enhance the reaction rate and can improve selectivity towards high molecular weight polymer formation. researchgate.net

In interfacial polymerization, phase-transfer catalysts (PTCs) are commonly employed. scispace.comcrdeepjournal.orgphasetransfer.comrsc.org These are typically quaternary ammonium (B1175870) or phosphonium (B103445) salts. The primary role of a PTC is to transport the bisphenoxide anion from the aqueous phase into the organic phase, where it can react with the phosgene and the chloroformate-terminated polymer chains. researchgate.net

The mechanism involves the PTC cation (Q⁺) forming an ion pair (Q⁺ArO⁻) with the phenoxide anion. This ion pair is soluble in the organic solvent, allowing it to migrate across the interface and react. The catalyst is then regenerated and returns to the aqueous phase to transport another phenoxide anion. This catalytic cycle significantly accelerates the reaction rate. crdeepjournal.org

Table 3: Common Phase-Transfer Catalysts and Their Characteristics
Catalyst TypeExamplesMechanism of ActionRelative Activity
Quaternary Ammonium SaltsTetrabutylammonium (B224687) bromide (TBAB), Aliquat 336Forms an organic-soluble ion pair with the phenoxide anion. phasetransfer.comHigh
Quaternary Phosphonium SaltsTetrabutylphosphonium bromide (TBPB)Similar to ammonium salts, forms an ion pair to facilitate phase transfer. crdeepjournal.orgVery High
Tertiary AminesTriethylamine (B128534) (TEA)Acts as a nucleophilic catalyst, activating the chloroformate group. researchgate.netModerate to High

Catalyst deactivation is a significant concern in industrial processes as it leads to a loss of activity over time. youtube.comyoutube.comyoutube.com The primary mechanisms of deactivation for catalysts used in polycondensation include:

Poisoning: Irreversible chemisorption of impurities or byproducts onto the active sites of the catalyst. For PTCs, certain anions can bind strongly to the quaternary cation, preventing it from pairing with the phenoxide. youtube.com

Fouling: Physical deposition of materials, such as high molecular weight polymer or char, onto the catalyst surface, blocking active sites. youtube.comyoutube.com

Thermal Degradation (Sintering): At high temperatures, the catalyst structure can change, leading to a loss of active surface area. This is more relevant in melt polymerization than interfacial processes. youtube.com

Regeneration of deactivated catalysts is economically and environmentally important. rsc.org Common strategies include:

Washing: Using solvents to remove foulants or poisons from the catalyst surface.

Thermal Treatment: Controlled heating to burn off carbonaceous deposits (coke).

Chemical Treatment: Using specific chemical reactions to restore the catalyst's active sites.

The choice of regeneration method depends on the deactivation mechanism and the nature of the catalyst. youtube.com

Controlled Polymerization Techniques for Molecular Weight Control

The synthesis of this compound with a predefined molecular weight and a narrow molecular weight distribution is crucial for tailoring its material properties to specific applications. Controlled polymerization techniques offer the means to achieve this precision by manipulating the kinetics and reaction conditions of the polycondensation process. While melt transesterification is a common method for producing polycarbonates from bisphenols, including Bisphenol Z, the phosgene-based interfacial polymerization process also allows for effective molecular weight control. researchgate.netresearchgate.netlearnbin.net

In the context of Bisphenol Z-phosgene copolymerization, which typically proceeds via interfacial polycondensation, control over the molecular weight is achieved by several methods. These include the precise stoichiometric control of the monomers (Bisphenol Z and phosgene), the use of monofunctional chain-stoppers, and the careful management of reaction parameters such as temperature, pH, and agitation speed. youtube.comgoogle.com The "living" nature of certain controlled polymerization reactions, where chain termination and transfer reactions are minimized, allows for the synthesis of polymers with predictable molecular weights and low polydispersity. nih.gov

Factors Influencing Molecular Weight Distribution

The molecular weight distribution (MWD) of this compound is a critical parameter that dictates its mechanical, thermal, and rheological properties. nih.gov A narrow MWD, where the polymer chains are of similar length, often leads to enhanced properties such as higher crystallinity and improved mechanical strength. Several factors significantly influence the MWD during the interfacial polycondensation of Bisphenol Z with phosgene.

Monomer Stoichiometry: The molar ratio of Bisphenol Z to phosgene is a primary determinant of the final molecular weight. According to the Carothers equation, a perfect stoichiometric balance (1:1 ratio) is theoretically required to achieve an infinitely high molecular weight. rsc.org Any deviation from this ratio will limit the degree of polymerization and, consequently, the average molecular weight. In practice, a slight excess of one monomer can be used to control the molecular weight. youtube.com

Reaction Temperature and Time: The temperature of the polymerization reaction affects the rates of both the propagation and termination reactions. Higher temperatures generally lead to faster reaction rates, but can also promote side reactions that broaden the MWD. The reaction time also plays a crucial role; insufficient time will result in a low molecular weight polymer, while excessively long times may not significantly increase the molecular weight and could lead to polymer degradation. researchgate.net

Catalyst Type and Concentration: In interfacial polymerization, a phase-transfer catalyst is often employed to facilitate the reaction between the aqueous phase (containing the bisphenoxide anion) and the organic phase (containing phosgene). The type and concentration of the catalyst can influence the reaction kinetics and thus the MWD. Tertiary amines, for example, can act as catalysts. google.com

pH of the Aqueous Phase: The pH of the aqueous phase must be carefully controlled to ensure the complete ionization of the Bisphenol Z to its reactive bisphenoxide form, while minimizing the hydrolysis of phosgene. Typically, a high pH is maintained by the addition of a base like sodium hydroxide.

Agitation Speed: In an interfacial polymerization system, the rate of mass transfer of the reactants to the interface is critical. The agitation speed influences the interfacial area and the diffusion of reactants, thereby affecting the polymerization rate and the MWD.

Presence of Impurities: Impurities in the monomers or solvent can act as chain terminators or induce side reactions, leading to a broader MWD and a lower average molecular weight.

The following table summarizes the key factors influencing the molecular weight distribution in Bisphenol Z-Phosgene Copolymerization:

FactorEffect on Molecular Weight Distribution
Monomer Stoichiometry A precise 1:1 molar ratio of Bisphenol Z to phosgene is critical for achieving high molecular weight. An imbalance limits chain growth and lowers the average molecular weight. youtube.comrsc.org
Reaction Temperature Higher temperatures increase reaction rates but can also lead to side reactions, potentially broadening the MWD. researchgate.net
Catalyst The choice and concentration of the phase-transfer catalyst affect the polymerization kinetics and can influence the MWD. google.com
pH of Aqueous Phase Optimal pH is required for the formation of the reactive bisphenoxide and to minimize phosgene hydrolysis, thereby ensuring controlled polymerization.
Agitation Speed Affects the interfacial surface area and mass transfer, which in turn influences the reaction rate and MWD.
Impurities Can act as chain terminators, leading to a lower average molecular weight and a broader MWD.

Strategies for Achieving Desired Molecular Weight Profiles

To obtain this compound with a specific molecular weight and a narrow MWD, several strategies can be implemented during the polymerization process. These strategies focus on controlling the initiation, propagation, and termination steps of the polycondensation reaction.

Use of Monofunctional Chain-Stoppers: This is a widely used and effective method for controlling the molecular weight of polycarbonates. youtube.com By adding a controlled amount of a monofunctional phenol (B47542), such as p-tert-butylphenol, the growing polymer chains are "capped," preventing further propagation. The amount of the chain-stopper added is inversely proportional to the desired molecular weight.

Controlled Monomer Addition: A semi-batch or continuous addition of one of the monomers (typically phosgene) to the reaction mixture can provide better control over the stoichiometry and reaction rate, leading to a more uniform polymer. This approach can be used to create specific molecular weight distributions. kisti.re.kr

Solid-State Polymerization (SSP): This technique can be employed as a post-polymerization step to increase the molecular weight of the this compound. In SSP, a low-molecular-weight prepolymer is heated under vacuum or in an inert gas stream at a temperature below its melting point. This process removes condensation byproducts (like phenol in transesterification) and drives the polymerization to a higher molecular weight. researchgate.netdtic.mil

Phase-Transfer Catalysis Optimization: The selection of an appropriate phase-transfer catalyst and its concentration can be optimized to achieve a balance between a high reaction rate and a narrow MWD. The catalyst should efficiently transport the bisphenoxide anion to the organic phase without promoting side reactions.

Process Control and Automation: Modern polymerization reactors with advanced process control systems allow for the precise monitoring and adjustment of reaction parameters such as temperature, pH, and monomer feed rates in real-time. This level of control is essential for producing polymers with consistent and targeted molecular weight profiles.

The table below outlines common strategies for achieving desired molecular weight profiles in the synthesis of this compound:

StrategyDescription
Monofunctional Chain-Stoppers Addition of a controlled amount of a monofunctional reactant (e.g., p-tert-butylphenol) to terminate chain growth at a desired molecular weight. youtube.com
Controlled Monomer Addition Gradual or continuous feeding of one monomer to maintain optimal stoichiometry and control the reaction rate. kisti.re.kr
Solid-State Polymerization (SSP) A post-polymerization technique to increase the molecular weight of a prepolymer by heating it in a solid state under vacuum or inert gas flow. researchgate.netdtic.mil
Catalyst Optimization Selection and optimization of the phase-transfer catalyst and its concentration to control the polymerization kinetics.
Process Automation Utilization of advanced reactor control systems to maintain precise control over reaction parameters.

Degradation Pathways and Mechanistic Investigations

Hydrolytic Degradation Mechanisms of the Carbonate Linkage

The rate of hydrolytic degradation of the polycarbonate backbone is significantly influenced by both pH and temperature. The ester bonds are subject to accelerated hydrolysis under both acidic and basic conditions, as well as at elevated temperatures. researchgate.net During the synthesis of polycarbonates via interfacial reaction, pH control is critical; excessively high pH levels (e.g., near 13.0) can increase the hydrolysis of phosgene (B1210022) and impede the formation of high molecular weight polymer. google.com Conversely, lower pH conditions (e.g., 8-10) slow the kinetics of hydrolysis, favoring polymerization. google.com In application, exposure to hot water or steam can significantly accelerate the hydrolytic cleavage of the carbonate bonds, leading to the release of the bisphenol monomer. researchgate.netcore.ac.uks4science.at

Table 1: Factors Influencing Hydrolysis Kinetics of Polycarbonate Linkages

ParameterEffect on Hydrolysis RateMechanism
High TemperatureIncreasesProvides activation energy for bond scission. researchgate.net
High pH (Basic Conditions)IncreasesCatalyzes the nucleophilic attack of hydroxide (B78521) ions on the carbonyl carbon. researchgate.net
Low pH (Acidic Conditions)IncreasesCatalyzes hydrolysis through protonation of the carbonyl oxygen. researchgate.net
Terminal Hydroxyl GroupsIncreasesHigher concentration of hydrophilic end-groups can increase water absorption and provide sites for degradation initiation. nih.gov

The primary and ultimate product of the complete hydrolysis of Bisphenol Z-phosgene copolymer is the monomer from which it was synthesized: Bisphenol Z (4,4'-cyclohexylidenediphenol). The other major product is carbonic acid, which is unstable and decomposes to form carbon dioxide and water. rsc.org The degradation process involves the initial cleavage of the polymer chain, resulting in shorter oligomeric chains with terminal hydroxyl and carboxylic acid groups. As hydrolysis proceeds, these oligomers are further broken down until the monomer is released. core.ac.uk The process mirrors that seen in other polycarbonates, where hydrolysis is a key pathway for chemical recycling to recover the constituent bisphenol monomer. rsc.org

Thermal Degradation Processes and Decomposition Pathways

When subjected to high temperatures, this compound undergoes thermal degradation, breaking down into a variety of smaller molecules. marquette.edu The decomposition process for polycarbonates typically begins at temperatures around 425-500°C and proceeds up to approximately 600°C in an inert atmosphere. marquette.eduvinca.rs The presence of oxygen can lower the onset temperature of degradation to around 450°C. marquette.edu The primary degradation pathways involve the scission of the polymer's weakest bonds. researchgate.net For polycarbonates, these include the carbonate linkage and the bonds associated with the bisphenol's central carbon atom (in this case, the cyclohexylidene group). marquette.eduresearchgate.net

Pyrolysis, or thermal degradation in the absence of oxygen, proceeds through a complex series of radical reactions. The main reaction pathway involves the breakage of the C–O bond in the carbonate group and C-C bond scission at the cyclohexylidene bridge. acs.org This random chain scission leads to a decrease in the degree of polymerization. acs.orgacs.org

Analysis of the volatile products evolved during the pyrolysis of analogous polycarbonates reveals a mixture of gases and aromatic compounds. vinca.rsacs.org While specific data for this compound is limited, the expected products can be inferred from studies on Bisphenol A polycarbonate (BPA-PC).

Table 2: Major Products Identified from Polycarbonate Pyrolysis

ProductFormation MechanismSource (Analogous BPA-PC Studies)
Bisphenol Monomer (e.g., Bisphenol Z)Depolymerization via cleavage of carbonate bonds. s4science.atnih.gov
Carbon Dioxide (CO₂)Decarboxylation of the carbonate linkage. vinca.rsacs.orgacs.org
Carbon Monoxide (CO)Further decomposition of carbonate groups. acs.orgacs.org
Phenol (B47542) and Phenolic Derivatives (e.g., p-Cresol)Scission and rearrangement of the bisphenol unit. s4science.at
Water (H₂O)Recombination reactions. vinca.rs
Methane (CH₄) and other HydrocarbonsFragmentation of the bisphenol's alkyl bridge (e.g., isopropylidene in BPA-PC; cyclohexylidene in BPZ-PC). vinca.rsacs.org

In an oxygen-containing atmosphere, the thermal degradation mechanism is altered. Oxygen can facilitate radical formation via peroxides, which then decompose to produce aldehydes, ketones, and branched structures, particularly in the initial stages of degradation. marquette.eduresearchgate.net

The thermal stability of a polycarbonate can be modified by copolymerization with different bisphenol monomers. The introduction of bulky, rigid structures can increase the glass transition temperature (Tg) and often enhances thermal stability. For example, copolymerizing Bisphenol A with tetramethylbisphenol A (TMBPA) or 9,9-bis(4-hydroxyphenyl)fluorene (B116638) (BHPF) has been shown to improve the thermal properties of the resulting material. acs.orgresearchgate.net The stability of the this compound is directly related to the bond dissociation energies of the cyclohexylidene group compared to other linkages, such as the isopropylidene group in BPA-PC. The presence of the cyclohexane (B81311) ring in the BPZ structure influences the polymer's chain mobility and packing, which in turn affects its thermal decomposition profile.

Photodegradation Mechanisms: UV-Induced Cleavage and Oxidation Pathways

Exposure to ultraviolet (UV) radiation, particularly in the presence of oxygen, can initiate the photodegradation of this compound. This process leads to undesirable effects such as yellowing, loss of transparency, and embrittlement. irbnet.decolab.ws The degradation is primarily a surface phenomenon and is caused by two main reaction mechanisms: the Photo-Fries rearrangement and photo-oxidation. slideshare.nettue.nlresearchgate.net

The Photo-Fries reaction is initiated by short-wavelength UV light (typically <310 nm) and does not require oxygen. slideshare.nettue.nl The absorbed UV energy causes the scission of the carbonate linkage, forming radical pairs. These radicals can then recombine in different configurations within the polymer matrix, leading to the formation of phenyl salicylate (B1505791) and dihydroxybenzophenone-type structures. tue.nl These rearranged products are themselves chromophores that contribute to the yellowing of the polymer. slideshare.net

Enzymatic Degradation Research and Biodegradation Potential (Focus on Chemical Mechanisms, not environmental impact)

While specific research on the enzymatic degradation of this compound is not extensively documented in publicly available literature, the biodegradation potential can be inferred from studies on analogous aromatic polycarbonates, particularly those based on Bisphenol A (BPA). The chemical mechanisms underlying the enzymatic breakdown of these polymers are centered on the hydrolytic cleavage of the carbonate linkages in the polymer backbone.

The enzymatic degradation of aromatic polycarbonates is generally considered to be a slow process due to the rigidity and hydrophobicity of the polymer chains. The bulky phenyl groups on either side of the carbonate bond can hinder enzyme access. nih.gov However, certain enzymes, particularly hydrolases like lipases and cutinases, have demonstrated the ability to catalyze the degradation of these polymers. nih.govnih.gov

The proposed mechanism for the enzymatic hydrolysis of a polycarbonate, such as this compound, involves a nucleophilic attack on the carbonyl carbon of the carbonate group by a serine residue within the enzyme's active site. nih.gov This process is facilitated by a catalytic triad (B1167595) of amino acids, typically involving serine, histidine, and aspartic acid or glutamic acid. nih.gov The reaction proceeds through the formation of an acyl-enzyme intermediate, which is subsequently hydrolyzed by water, regenerating the active enzyme and releasing the degradation products.

The structure of the bisphenol monomer plays a crucial role in the susceptibility of the polycarbonate to enzymatic degradation. The replacement of the isopropylidene group in Bisphenol A with the cyclohexylidene group in Bisphenol Z may influence the polymer's physical properties, such as chain mobility and hydrophobicity, which in turn could affect the rate of enzymatic attack.

Research on Bisphenol A polycarbonates has identified several enzymes capable of facilitating their degradation. These findings provide a basis for identifying candidate enzymes for the potential biodegradation of this compound.

Interactive Table 1: Enzymes Investigated in the Degradation of Aromatic Polycarbonates

Enzyme TypeSpecific EnzymeSource OrganismKey Mechanistic Finding
LipasePorcine Pancreatic Lipase (PPL)Sus scrofa (pig)Effective in reducing the molecular weight of BPA-polycarbonate, suggesting end-chain scission. nih.govresearchgate.net
LipaseCandida antarctica Lipase (CAL)Candida antarcticaDemonstrates hydrolytic activity towards the carbonate bond in BPA-polycarbonate. nih.govresearchgate.net
LipaseCandida rugosa Lipase (CRL)Candida rugosaShows degradation activity, with efficiency influenced by the solvent system. nih.govresearchgate.net
CutinaseThermobifida cellulosilytica Cutinase 1 (ThcCut1)Thermobifida cellulosilyticaExhibits significant hydrolytic activity towards BPA-polycarbonate, achieving high conversion rates. nih.gov
CutinaseLeaf-branch compost Cutinase (LCC)Metagenomic libraryShows excellent performance in the hydrolysis of BPA-polycarbonate. nih.gov

The degradation of Bisphenol A polycarbonate by these enzymes has been shown to yield Bisphenol A and 4-α-cumyl phenol as primary products, indicating that the enzymatic action occurs via end-chain scission. nih.govresearchgate.net By analogy, the enzymatic degradation of this compound would be expected to primarily produce Bisphenol Z.

Interactive Table 2: Comparison of Bisphenol A and Bisphenol Z Structures

CompoundChemical StructureMolar Mass ( g/mol )Key Structural Feature
Bisphenol A(CH₃)₂C(C₆H₄OH)₂228.29Central isopropylidene group
Bisphenol ZC₆H₁₀(C₆H₄OH)₂268.35Central cyclohexylidene group

The structural similarity between Bisphenol A and Bisphenol Z suggests that the enzymatic mechanisms observed for the degradation of BPA-based polycarbonates are likely applicable to polycarbonates derived from Bisphenol Z. The larger, more flexible cyclohexyl group in Bisphenol Z compared to the isopropyl group in BPA might slightly alter the polymer chain's conformation and its interaction with the active sites of enzymes, potentially influencing the degradation rate.

Advanced Copolymer Architectures and Functionalization

Synthesis of Block and Graft Copolymers Containing Bisphenol Z-Phosgene Segments

The synthesis of block and graft copolymers represents a powerful approach to combine the desirable properties of different polymers into a single material. For polycarbonates, including those derived from Bisphenol Z, these advanced architectures can lead to materials with improved toughness, processability, and compatibility with other polymers.

Block Copolymers:

Block copolymers are comprised of two or more long sequences, or "blocks," of different repeating monomer units. The synthesis of block copolymers containing Bisphenol Z-phosgene segments can be approached through various controlled polymerization techniques. While direct sequential polymerization with phosgene (B1210022) can be challenging, methods such as controlled radical polymerization or ring-opening polymerization of macroinitiators are viable strategies.

One common approach involves the synthesis of a Bisphenol Z-based polycarbonate oligomer with reactive end groups. This oligomer can then act as a macroinitiator for the polymerization of a second monomer, leading to the formation of a diblock copolymer. For example, a hydroxyl-terminated Bisphenol Z polycarbonate can initiate the ring-opening polymerization of cyclic esters like ε-caprolactone or lactide to produce polycarbonate-polyester block copolymers.

Polymerization TechniqueDescriptionPotential Monomers for Second Block
Macroinitiator Approach A pre-synthesized Bisphenol Z polycarbonate chain with a reactive end group initiates the polymerization of a second monomer.ε-caprolactone, Lactide, Ethylene (B1197577) oxide
Coupling Reactions Pre-formed polymer blocks with complementary reactive end groups are joined together.Polystyrene, Polydimethylsiloxane

Graft Copolymers:

Graft copolymers consist of a main polymer backbone with one or more side chains of a different polymer. The synthesis of graft copolymers with a Bisphenol Z-phosgene backbone can be achieved through three primary methods: "grafting from," "grafting to," and "grafting through."

"Grafting from": In this method, initiation sites are created along the Bisphenol Z polycarbonate backbone. These sites then initiate the polymerization of a second monomer, growing the graft chains directly from the backbone. This can be achieved by introducing initiator-functionalized monomers during the initial polymerization of the Bisphenol Z polycarbonate.

"Grafting to": This technique involves the reaction of pre-synthesized polymer chains with functional groups along the Bisphenol Z polycarbonate backbone. This method allows for precise control over the molecular weight of the grafted chains.

"Grafting through": This approach involves the copolymerization of a Bisphenol Z monomer with a macromonomer, which is a polymer chain with a polymerizable end group.

Incorporation of Bisphenol Z-Phosgene Units into Multicomponent Polymer Systems

The incorporation of Bisphenol Z-phosgene units into multicomponent polymer systems, such as polymer blends and alloys, is a strategy to enhance the properties of existing materials. The bulky cyclohexylidene group in Bisphenol Z can impart increased rigidity, thermal stability, and a higher glass transition temperature (Tg) to the resulting blend.

Research has shown the potential for blending polymers containing Bisphenol Z with other resins. For instance, polysulfones based on Bisphenol Z have been incorporated into acrylic resin systems. chemrxiv.org While this example does not involve a polycarbonate, it demonstrates the principle of using the Bisphenol Z monomer to modify the properties of another polymer system. The miscibility and interfacial adhesion between the Bisphenol Z-phosgene copolymer and the matrix polymer are critical factors determining the final properties of the blend. In many cases, compatibilizers may be necessary to achieve a stable and well-dispersed morphology.

Property EnhancementMechanismExample Polymer System
Increased Tg The rigid cycloaliphatic structure of Bisphenol Z restricts chain mobility.Blends with amorphous polymers like polystyrene or polymethyl methacrylate.
Improved Mechanical Strength The bulky nature of the Bisphenol Z unit can enhance stiffness and hardness.Incorporation into engineering thermoplastics.
Enhanced Thermal Stability The stable aromatic and cycloaliphatic structure contributes to higher degradation temperatures.High-performance polymer alloys.

Controlled Functionalization of Copolymer Chains

Controlled functionalization involves the introduction of specific chemical groups onto the polymer chain to impart desired properties or to allow for subsequent reactions. For Bisphenol Z-phosgene copolymers, functionalization can be targeted at the aromatic rings or potentially at the cyclohexylidene group, although the latter is generally less reactive.

A versatile method for functionalizing aromatic polycarbonates is through the incorporation of functionalized bisphenol monomers during polymerization. tandfonline.com For instance, a bisphenol monomer containing a pendant reactive group, such as a propargyloxy group, can be copolymerized with Bisphenol Z and phosgene. tandfonline.com The resulting copolymer will have alkyne groups that can be further modified via "click chemistry" reactions, such as the thiol-yne reaction. tandfonline.com This allows for the attachment of a wide range of molecules, including other polymers, biomolecules, or fluorescent tags.

Electrophilic aromatic substitution reactions on the phenyl rings of the Bisphenol Z units could also be a route for functionalization, though controlling the selectivity and avoiding chain degradation can be challenging.

Post-Polymerization Modification Strategies

Post-polymerization modification refers to the chemical alteration of a polymer after it has been synthesized. This approach is advantageous as it allows for the creation of a variety of functional polymers from a single parent polymer. For Bisphenol Z-phosgene copolymers, several strategies can be envisioned.

One of the most powerful post-polymerization modification techniques is "click chemistry". rsc.orgnih.gov As mentioned previously, if the copolymer is synthesized with "clickable" functional groups, a wide array of modifications can be performed under mild conditions with high efficiency. tandfonline.com For example, a Bisphenol Z-based polycarbonate containing pendant norbornenyl groups can undergo post-polymerization modification via a tetrazine-ene reaction. researchgate.net

Surface modification is another important post-polymerization strategy, particularly for applications where surface properties like wettability, biocompatibility, or adhesion are critical. Techniques such as plasma treatment, wet-chemical etching, or the grafting of polymer brushes can be used to alter the surface of this compound films or molded articles without changing the bulk properties of the material. For instance, hydrolysis of the polycarbonate surface can introduce hydroxyl and carboxyl groups, which can then be used for the covalent attachment of other molecules. researchgate.net

Future Research Directions and Open Questions

Development of Novel Green Synthesis Routes with Enhanced Atom Economy

The conventional synthesis of polycarbonates, including those derived from Bisphenol Z, often involves the use of highly toxic phosgene (B1210022) and chlorinated solvents like methylene (B1212753) chloride. researchgate.netuwb.edu.pl This process suffers from significant drawbacks, including safety hazards and the generation of stoichiometric amounts of inorganic salts as byproducts, leading to poor atom economy. researchgate.net Future research is critically focused on developing greener, safer, and more efficient synthetic pathways.

A primary direction is the advancement of non-phosgene routes. mdpi.com Melt transesterification, which uses diphenyl carbonate (DPC) or dimethyl carbonate (DMC) as a substitute for phosgene, is a leading alternative. uwb.edu.plmdpi.com This solvent-free approach minimizes waste, as the main byproduct, phenol (B47542) or methanol (B129727), can be recycled. uwb.edu.plccchwc.edu.hk Research in this area aims to develop highly active and selective catalysts that can drive the polymerization under milder conditions and shorter reaction times, thereby reducing energy consumption.

Another promising green approach is ring-opening polymerization (ROP) of cyclic carbonates. nih.gov This method can provide an alternative pathway that avoids toxic materials altogether. nih.gov The direct oxidative carbonylation of bisphenols using carbon monoxide (CO) is also being explored as a method to directly convert the monomers into polycarbonates, further simplifying the process and improving atom economy. researchgate.netuwb.edu.pl

Table 1: Comparison of Synthesis Routes for Polycarbonates

Feature Phosgene-based Route Non-Phosgene (Transesterification) Route
Carbonyl Source Phosgene (COCl₂) Diphenyl Carbonate (DPC), Dimethyl Carbonate (DMC)
Toxicity High (toxic gas) Low (liquid reagents)
Solvent Required (e.g., Methylene Chloride) Not required (Melt polymerization)
Byproduct Hydrogen Chloride (HCl), salts Phenol, Methanol (recyclable)
Atom Economy Lower Higher

| Process Complexity | Interfacial polycondensation | Melt transesterification |

Advanced Spectroscopic and Microscopic Techniques for In-Situ Monitoring of Polymerization

To optimize polymerization processes, achieve precise control over copolymer structure, and ensure high-quality material production, future research will increasingly rely on advanced in-situ monitoring techniques. Traditional methods often rely on offline analysis of samples taken from the reaction, which can be slow and may not accurately represent the dynamic process.

Real-time spectroscopic methods are poised to revolutionize the monitoring of Bisphenol Z-phosgene copolymerization. Techniques such as Attenuated Total Reflectance Fourier Transform Infrared Spectroscopy (ATR-FTIR) and Raman spectroscopy can be used to continuously track the concentrations of monomers and the formation of polymer chains directly within the reactor. mdpi.comresearchgate.net These methods provide immediate feedback on reaction kinetics, monomer conversion, and the formation of intermediates or byproducts.

Furthermore, advanced techniques like quantum cascade laser (QCL) based mid-infrared spectroscopic ellipsometry offer unprecedented temporal and spectral resolution. nih.gov This would enable real-time, in-situ monitoring of not just chemical composition but also physical properties like film thickness and molecular orientation during processing. nih.gov Combining these spectroscopic tools with multivariate analysis will allow for the development of robust process analytical technology (PAT) for precise, automated control of the polymerization process. qub.ac.uk

Integration of Computational Methods for Predictive Modeling of Copolymer Behavior

Computational chemistry and materials modeling are becoming indispensable tools for accelerating materials discovery and design, and their application to Bisphenol Z-phosgene copolymers is a key future research direction. These methods can provide deep insights into the structure-property relationships of polymers, reducing the need for extensive and time-consuming experimental work.

Ab initio methods, such as Hartree-Fock (HF) and Density Functional Theory (DFT), can be employed to calculate the fundamental properties of the Bisphenol Z and phosgene monomers, including their optimized geometries, electronic structures, and reactivity. arxiv.org This information is crucial for understanding the polymerization mechanism at a molecular level.

For the polymer itself, Molecular Dynamics (MD) simulations can predict a wide range of macroscopic properties. By simulating the behavior of polymer chains, researchers can forecast thermal properties (like glass transition temperature), mechanical characteristics (such as modulus and toughness), and the copolymer's interaction with solvents or other additives. These predictive models can guide the rational design of copolymers with specific, desired performance attributes before they are ever synthesized in the lab.

Designing Copolymers with Programmed Degradability Mechanisms

While polycarbonates are valued for their durability, there is a growing demand for polymers that can degrade in a controlled manner at the end of their service life to mitigate plastic waste. researchgate.net A significant area of future research involves designing Bisphenol Z-phosgene copolymers with built-in mechanisms for programmed degradability.

This can be achieved by incorporating specific chemical linkages into the polymer backbone that are susceptible to cleavage by specific triggers, such as hydrolysis, enzymatic action, or specific reactive oxygen species. nih.govacs.org For instance, copolymerizing Bisphenol Z with monomers containing ester groups could introduce hydrolytically labile points.

Research has shown that some aliphatic polycarbonates are susceptible to enzymatic surface erosion, a process that is influenced by the polymer's glass transition temperature and backbone flexibility. acs.org Future work could explore the synthesis of block copolymers containing segments that are susceptible to enzymatic or microbial degradation, allowing the material to remain stable during its functional lifetime but break down under specific environmental conditions. nih.gov This approach aims to create materials that balance performance with environmental responsibility.

Exploration of New Monomer Feedstocks and Comonomer Combinations for Copolymerization with Bisphenol Z and Phosgene Derivatives

To broaden the application scope of Bisphenol Z-based polycarbonates, researchers are exploring the incorporation of various comonomers to tailor material properties. The properties of a copolymer can be significantly enhanced or modified by introducing a second, different monomer into the polymer chain. nih.gov

For example, copolymerizing Bisphenol Z with other bisphenols, such as Bisphenol A, can be used to adjust properties like crystallinity and impact strength. tum.de The introduction of flexible aliphatic diols as comonomers could improve the copolymer's processability and impact resistance.

A major thrust in this area is the use of bio-based monomers derived from renewable resources to replace traditional petroleum-based feedstocks. rsc.orgacs.org Furan-based compounds, for instance, are gaining attention as potential rigid monomers that could enhance thermal stability. rsc.org The development of copolymers that blend the desirable properties of Bisphenol Z with new, sustainable, or functional monomers is a key strategy for creating next-generation materials with customized performance profiles and improved environmental credentials. mdpi.com

Table 2: Chemical Compounds Mentioned

Compound Name Abbreviation
Bisphenol A BPA
Bisphenol Z BPZ
Carbon Monoxide CO
Dimethyl Carbonate DMC
Diphenyl Carbonate DPC
Methylene Chloride
Phosgene COCl₂
Phenol

Q & A

Q. What advanced techniques elucidate interfacial interactions in copolymer-based nanocomposites?

  • Methodological Answer : Utilize X-ray photoelectron spectroscopy (XPS) to analyze chemical bonding at filler interfaces. Pair with surface energy measurements (contact angle goniometry) and rheological studies (Cole-Cole plots) to assess interfacial adhesion. In situ TEM under mechanical stress reveals crack propagation mechanisms .

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